BenchChemオンラインストアへようこそ!

5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Physicochemical profiling Lead optimization Building block selection

5-Chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one (CAS 1421601-17-3) is a fused bicyclic heterocycle belonging to the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, bearing a chlorine atom at the 5-position and a carbonyl at the 3-position. This scaffold has been identified as a versatile template for the development of potent human adenosine receptor (hAR) antagonists, with several derivatives achieving nanomolar affinity (Ki = 2.9–10 nM) for the hA2A subtype.

Molecular Formula C5H3ClN4O
Molecular Weight 170.56
CAS No. 1421601-17-3
Cat. No. B2725334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
CAS1421601-17-3
Molecular FormulaC5H3ClN4O
Molecular Weight170.56
Structural Identifiers
SMILESC1=C(N2C(=NNC2=O)C=N1)Cl
InChIInChI=1S/C5H3ClN4O/c6-3-1-7-2-4-8-9-5(11)10(3)4/h1-2H,(H,9,11)
InChIKeySJKKQNWFYONCAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one (CAS 1421601-17-3): Core Scaffold Identity and Procurement Profile


5-Chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one (CAS 1421601-17-3) is a fused bicyclic heterocycle belonging to the 1,2,4-triazolo[4,3-a]pyrazin-3-one class, bearing a chlorine atom at the 5-position and a carbonyl at the 3-position . This scaffold has been identified as a versatile template for the development of potent human adenosine receptor (hAR) antagonists, with several derivatives achieving nanomolar affinity (Ki = 2.9–10 nM) for the hA2A subtype [1]. The compound is commercially available as a building block from multiple suppliers at purities of 95–98% and a molecular weight of 170.56 g/mol .

Why In-Class Substitution of 5-Chloro-triazolopyrazinone Building Blocks Introduces Unacceptable Risk


Within the [1,2,4]triazolo[4,3-a]pyrazine family, the presence or absence of the 3-carbonyl group fundamentally alters key physicochemical properties—molecular weight increases by ~16 g/mol versus the non-oxo analog, the predicted pKa drops to 2.23, and the predicted density rises to 1.95 g/cm³ . These differences directly impact solubility, ionization state at physiological pH, and hydrogen-bonding capacity, which in turn govern both downstream synthetic reactivity and biological target engagement [1]. Replacing the 5-chloro substituent with bromo raises molecular weight to 199.01 g/mol and introduces different leaving-group kinetics in nucleophilic aromatic substitution, while the non-chlorinated parent scaffold lacks the halogen handle entirely, precluding key derivatization strategies [2]. Consequently, generic substitution among in-class analogs risks altered reaction yields, divergent ADME profiles, and irreproducible biological outcomes.

Quantitative Differentiation Evidence for 5-Chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one Versus Closest Analogs


Molecular Weight and pKa Differentiation: 5-Chloro-3-one versus Non-Oxo 5-Chloro Analog

The target compound (MW 170.56, pKa 2.23±0.40 predicted) differs substantially from its non-oxo analog 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (MW 154.56, pKa not available as it lacks an acidic NH) . The 16 Da mass increment reflects the carbonyl oxygen, while the low pKa indicates significant NH acidity in the triazolone ring—a feature absent in the non-oxo scaffold . This acidic proton serves as a hydrogen-bond donor and an ionization handle that can be exploited for salt formation or pH-dependent solubility modulation, capabilities not available with the non-oxo analog.

Physicochemical profiling Lead optimization Building block selection

Density and Predicted LogP Differentiation: 5-Chloro-3-one versus Non-Chlorinated Parent Scaffold

The target compound exhibits a predicted density of 1.95±0.1 g/cm³, markedly higher than the non-chlorinated parent 1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one (CAS 53975-75-0), which has a PSA of 63.31 Ų and LogP of -0.17010 with MW 136.11 . The 5-chloro substitution increases both molecular weight (+34.45 g/mol, 25.3% increase) and predicted density, consistent with the higher polarizability of chlorine versus hydrogen. The chlorine atom also introduces a site for nucleophilic aromatic substitution (SNAr), a reactivity handle absent in the parent scaffold [1].

Physicochemical characterization Solubility prediction Chromatographic method development

Scaffold Validation: Triazolo[4,3-a]pyrazin-3-one Derivatives Achieve Nanomolar hA2A Adenosine Receptor Affinity

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, of which the target compound is the 5-chloro-substituted core, has been validated in multiple peer-reviewed studies as a privileged template for adenosine hA2A receptor antagonists. In the foundational J. Med. Chem. 2017 study, 8-amino-2-aryl derivatives bearing this scaffold achieved hA2A Ki values of 2.9–10 nM [1]. Subsequent optimization yielded derivatives with Ki values as low as 0.17 nM (compound 15 in the 2019 antioxidant-conjugate series) and high selectivity over hA1 and hA3 subtypes [2]. This stands in contrast to the non-oxo triazolo[4,3-a]pyrazine scaffold, which has been predominantly explored for antimalarial applications (e.g., Open Source Malaria Series 4) rather than adenosine receptor targeting [3].

Adenosine receptor antagonism CNS drug discovery Neuroprotection

Tautomeric Profile and NH Acidity: 2H/3H Tautomerism as a Conformational and Binding Determinant

The target compound exists in both 2H and 3H tautomeric forms, as indicated by its dual nomenclature (5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one) and SMILES notation O=c1[nH]nc2cncc(Cl)n12 . The predicted pKa of 2.23±0.40 confirms the acidic nature of the NH proton . This contrasts with the 3-amino analog 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine (MW 169.57), where the basic amine (rather than acidic NH) dominates the ionization profile [1]. Tautomeric preference can influence hydrogen-bonding patterns in the target binding site, as demonstrated by docking studies of 3-one derivatives at hA2A and hA1 receptor structures [2].

Tautomerism Molecular recognition Computational chemistry

Commercial Availability and Purity: Multi-Vendor Access at 95–98% Purity with Established Supply Chain

The target compound is stocked by multiple independent suppliers at competitive purity levels: 97% from AChemBlock (Cat# S80087, pricing $600/1g, $1795/5g), 98% from Leyan (Cat# 1554422), and 95% from Enamine (Cat# EN300-112165) . In contrast, the bromo analog 5-bromo-[1,2,4]triazolo[4,3-a]pyrazine (CAS 63744-29-6) is typically offered at 95–96% purity [1], and the 3-amino analog is less widely stocked with limited multi-gram availability [2]. The 5-chloro-3-one benefits from being a key intermediate in multiple medicinal chemistry programs, resulting in broader commercial availability and competitive pricing.

Chemical procurement Supply chain Building block sourcing

Synthetic Tractability: 5-Chloro-3-one Enables Regioselective Derivatization at Multiple Positions

The 5-chloro-3-one scaffold supports orthogonal derivatization strategies: the 5-chloro position is amenable to SNAr and cross-coupling reactions, while the 3-carbonyl allows N-alkylation at the 2-position and the pyrazine ring can be further functionalized at the 6- and 8-positions [1]. Published synthetic methodology demonstrates that halogenated triazolo[4,3-a]pyrazines undergo regioselective ipso-substitution at the 5- and 8-positions, while 6-halogenated analogs degrade without productive substitution [2]. This regiochemical preference is critical for designing synthetic routes: the 5-chloro placement on the target compound aligns with the ipso-substitution-competent position, whereas 6-chloro analogs are synthetically unproductive under these conditions.

Synthetic methodology Late-stage functionalization Medicinal chemistry

High-Impact Application Scenarios for 5-Chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one (CAS 1421601-17-3)


Adenosine A2A Receptor Antagonist Lead Generation and SAR Expansion

The 5-chloro-3-one core serves as the optimal starting scaffold for designing novel hA2A adenosine receptor antagonists, a target class with validated therapeutic relevance in Parkinson's disease, neuropathic pain, and cancer immunotherapy. The established SAR shows that 8-amino-6-aryl-2-phenyl derivatives built on this core achieve Ki values of 0.17–10 nM at hA2A with tunable selectivity over hA1 and hA3 [1]. The 5-chloro handle enables introduction of diverse amine substituents via SNAr, while the 3-carbonyl supports N-alkylation at the 2-position for additional diversity .

Dual-Target Adenosine Receptor Antagonist–Carbonic Anhydrase Inhibitor Design

Recent literature demonstrates that the 8-amino-6-aryl-2-phenyl-triazolo[4,3-a]pyrazin-3-one scaffold can be elaborated into first-in-class multi-target agents combining hA2A antagonism with carbonic anhydrase IX/XII inhibition for potential antitumor applications [1]. The 5-chloro-3-one building block provides the necessary synthetic entry point for constructing these dual-pharmacophore molecules, where the chloro substituent can be displaced to introduce sulfonamide or coumarin-based CA inhibitory motifs.

Neuroprotective Agent Development Targeting Oxidative Stress and Adenosine Signaling

The conjugation of antioxidant moieties (lipoyl, phenolic, 4-hydroxy-3,5-di-tert-butylbenzoyl) to the triazolo[4,3-a]pyrazin-3-one scaffold has yielded compounds with dual hA2A antagonism and radical-scavenging activity, demonstrating protective efficacy in oxaliplatin-induced neuropathy mouse models [1]. The 5-chloro-3-one core is the requisite precursor for synthesizing these dual-mechanism neuroprotective candidates, with the 5-chloro position serving as the attachment point for antioxidant-bearing linkers via amine displacement.

Custom Heterocyclic Library Synthesis for Kinase and GPCR Screening

The 5-chloro-triazolopyrazin-3-one scaffold is recognized as an essential building block in organic synthesis and medicinal chemistry, with demonstrated utility across multiple therapeutic target classes [1]. Its three functionalization handles (5-Cl for SNAr/cross-coupling, 3-C=O for N-functionalization, pyrazine C-6/C-8 for further elaboration) support efficient parallel library synthesis. The broad commercial availability at 95–98% purity from multiple vendors enables reliable procurement for medium-to-high-throughput screening campaigns without synthetic bottlenecks.

Quote Request

Request a Quote for 5-chloro-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.